molecular formula C9H5ClIN B2994050 3-Chloro-5-iodo-isoquinoline CAS No. 1695831-18-5

3-Chloro-5-iodo-isoquinoline

Cat. No.: B2994050
CAS No.: 1695831-18-5
M. Wt: 289.5
InChI Key: JKDPVNLRCXDMSC-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-isoquinoline is a type of isoquinoline, a common nitrogen-containing heterocycle . It’s a polycyclic compound that includes a benzene ring fused to a pyridine ring . This compound is used in scientific research and development .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been the subject of numerous studies . Classical methods of synthesis have been used, as well as more efficient methods that reduce reaction time and increase yield . These methods often involve the use of metal nanoparticle-catalyzed reactions .


Molecular Structure Analysis

The molecular formula of this compound is C9H5ClIN, and its molecular weight is 289.5 . The structure consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been involved in various chemical reactions . These reactions include oxidative dehydrogenation, Suzuki–Miyaura coupling, and protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, weight, and formula . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Pharmacological Review and Future Research on Chlorogenic Acid

  • Chlorogenic Acid (CGA) Pharmacology : Chlorogenic acid, an isomer known for its abundant presence in green coffee extracts and tea, exhibits various therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA is also involved in modulating lipid metabolism and glucose, showing potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for more research to optimize its biological and pharmacological effects, suggesting its application as a natural food additive (Naveed et al., 2018).

Role of Chlorogenic Acid as a Nutraceutical and Food Additive

  • Chlorogenic Acid in Metabolic Syndrome : Highlighting its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, chlorogenic acid is discussed for its potential in preventing and treating metabolic syndrome. Its application as a food additive due to its antimicrobial properties against various organisms also suggests its utility in food preservation, showcasing its dual role as a nutraceutical and food additive (Santana-Gálvez et al., 2017).

Chloroquine-Containing Compounds and Their Therapeutic Applications

  • Repurposing Chloroquine : Despite being phased out for malaria treatment due to resistance, chloroquine's unique biochemical properties have led to its repurposing for various infectious and noninfectious diseases. This review discusses the therapeutic applications and potential of chloroquine and its derivatives, emphasizing the need for further exploration of its benefits beyond its traditional use as an antimalarial drug (Njaria et al., 2015).

Isoquinoline N-Oxide Alkaloids: Pharmacological and SAR Activities

  • Isoquinoline Alkaloids in Drug Discovery : Research on natural isoquinoline alkaloids and their N-oxides has shown significant antimicrobial, antibacterial, antitumor, and other activities. This review highlights their potential as leads for drug discovery, emphasizing the need for further studies to explore their applications and underlying mechanisms (Dembitsky et al., 2015).

Future Directions

Quinoline derivatives, including 3-Chloro-5-iodo-isoquinoline, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future of this compound likely lies in further exploring these areas.

Properties

IUPAC Name

3-chloro-5-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDPVNLRCXDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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